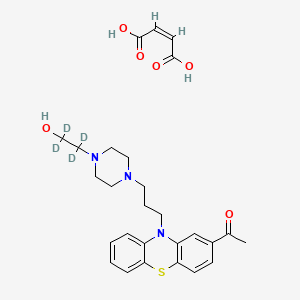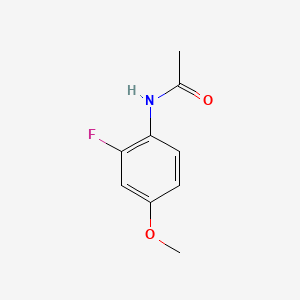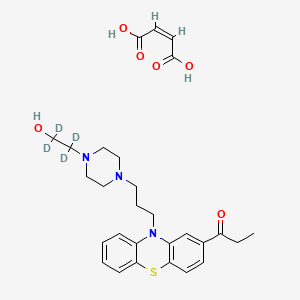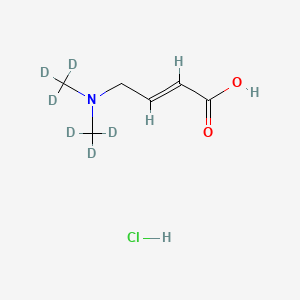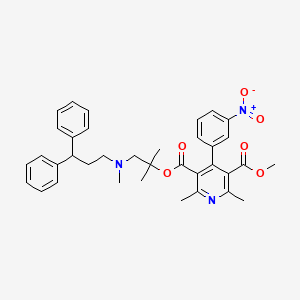
脱氢勒卡地平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydro lercanidipine is a derivative of lercanidipine, which is a dihydropyridine calcium channel blocker. Lercanidipine is primarily used as an antihypertensive agent, helping to lower blood pressure by relaxing and dilating blood vessels. Dehydro lercanidipine shares similar pharmacological properties but has distinct chemical characteristics that make it a subject of interest in various scientific research fields .
科学研究应用
Dehydro lercanidipine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool in biochemical assays.
作用机制
Target of Action
Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .
Biochemical Pathways
The inhibition of calcium influx by dehydro lercanidipine affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .
Pharmacokinetics
Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .
Action Environment
The action, efficacy, and stability of dehydro lercanidipine can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of dehydro lercanidipine. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .
生化分析
Biochemical Properties
Dehydro Lercanidipine interacts with various biomolecules in the body. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium ions plays a crucial role in its function as a calcium channel blocker .
Cellular Effects
Dehydro Lercanidipine has significant effects on various types of cells, particularly myocardial and vascular smooth muscle cells . By inhibiting the influx of extracellular calcium, it influences cell function by causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
The molecular mechanism of Dehydro Lercanidipine involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
Studies on Lercanidipine, the parent compound, suggest that most edema cases occur in the first 6 months of treatment .
Dosage Effects in Animal Models
Studies on Lercanidipine have shown its effectiveness in reducing tissue inflammation in animal models .
Metabolic Pathways
As a metabolite of Lercanidipine, it is likely involved in similar pathways, including those involving calcium ion transport .
Transport and Distribution
Given its lipophilic nature , it is likely to be distributed widely in the body.
Subcellular Localization
As a calcium channel blocker, it likely localizes to areas where calcium channels are present, such as the plasma membrane of cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydro lercanidipine involves multiple steps, starting with the esterification of diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate. This intermediate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate to form the lercanidipine parent nucleus. The final step involves esterification under the catalysis of thionyl chloride and dimethylformamide (DMF), followed by crystallization to obtain high-purity dehydro lercanidipine .
Industrial Production Methods
Industrial production of dehydro lercanidipine typically follows the same synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to separate and purify the compound from its impurities .
化学反应分析
Types of Reactions
Dehydro lercanidipine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions often result in compounds with modified functional groups, enhancing or altering the pharmacological properties of dehydro lercanidipine .
相似化合物的比较
Similar Compounds
Dehydro lercanidipine is compared with other dihydropyridine calcium channel blockers, such as:
- Amlodipine
- Nifedipine
- Felodipine
- Lacidipine
Uniqueness
While all these compounds share a common mechanism of action, dehydro lercanidipine is distinguished by its high lipophilicity and vascular selectivity. These properties contribute to its prolonged duration of action and potentially fewer side effects compared to other calcium channel blockers .
属性
IUPAC Name |
3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNIVBUTXSUBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887769-34-8 |
Source


|
| Record name | Lercandipine Hydrochloride Impurity D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

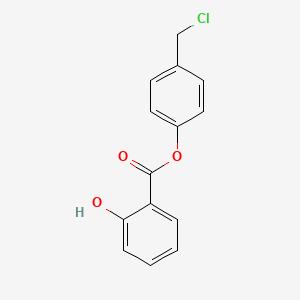
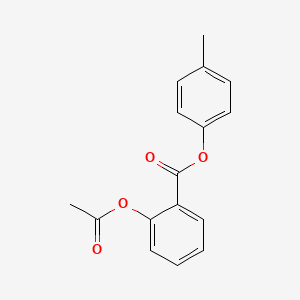
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)
